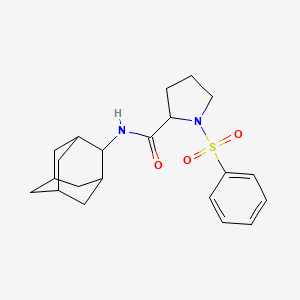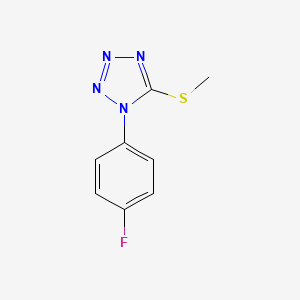![molecular formula C21H19ClN6O3 B11071410 3-(4-chlorophenyl)-6-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11071410.png)
3-(4-chlorophenyl)-6-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxybenzaldehyde 1-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone is a complex organic compound that combines the structural features of 3,4,5-trimethoxybenzaldehyde and a triazolopyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxybenzaldehyde 1-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone typically involves multiple steps:
Preparation of 3,4,5-Trimethoxybenzaldehyde: This can be synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide.
Formation of the Triazolopyridazine Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Hydrazone Formation: The final step involves the condensation of 3,4,5-trimethoxybenzaldehyde with the triazolopyridazine derivative in the presence of a suitable catalyst.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxybenzaldehyde 1-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The hydrazone moiety can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: 3,4,5-Trimethoxybenzoic acid.
Reduction: The corresponding amine derivative.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3,4,5-Trimethoxybenzaldehyde 1-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxybenzaldehyde 1-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in biological pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
1,2,4-Triazolopyridazine Derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
3,4,5-Trimethoxybenzaldehyde 1-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone is unique due to its combination of structural features, which may confer specific biological activities not observed in its individual components .
Properties
Molecular Formula |
C21H19ClN6O3 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C21H19ClN6O3/c1-29-16-10-13(11-17(30-2)20(16)31-3)12-23-24-18-8-9-19-25-26-21(28(19)27-18)14-4-6-15(22)7-5-14/h4-12H,1-3H3,(H,24,27)/b23-12+ |
InChI Key |
HQIBFHJBTGPDHJ-FSJBWODESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-bromo-1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide](/img/structure/B11071336.png)
![4-{[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B11071344.png)
![N-(4-tert-butylbenzyl)-2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}benzamide](/img/structure/B11071352.png)
![2-Thioxo-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B11071353.png)
![3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11071369.png)

![6-[(2-chloro-6-methylpyrimidin-4-yl)sulfanyl]-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11071396.png)
![Methyl 4-({[2,4-dichloro-5-(dimethylsulfamoyl)phenyl]carbonyl}amino)benzoate](/img/structure/B11071399.png)

![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-(4H-1,2,4-triazol-4-yl)benzoate](/img/structure/B11071417.png)
![4-(2-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11071423.png)
![1-acetyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)phenyl]prolinamide](/img/structure/B11071430.png)
![7,9-Dichloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11071431.png)
